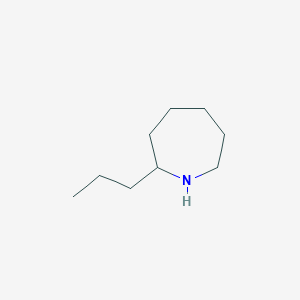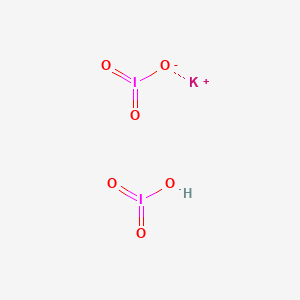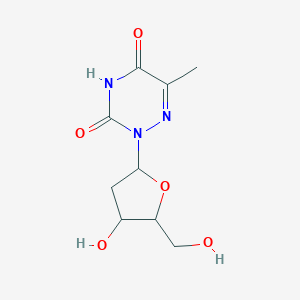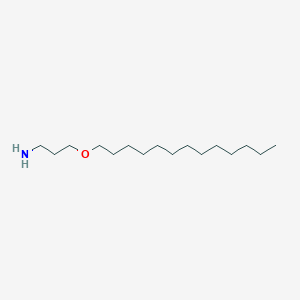
1-Propanamine, 3-(tridecyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanamine, 3-(tridecyloxy)-, also known as TDPAC, is a chemical compound that has been extensively studied for its potential use in scientific research. TDPAC is a long-chain alkyl derivative of propanamine, and it has been found to have a variety of interesting biochemical and physiological effects. In
Applications De Recherche Scientifique
1-Propanamine, 3-(tridecyloxy)- has a wide range of potential scientific research applications. One of the most promising areas of research is in the field of drug delivery. 1-Propanamine, 3-(tridecyloxy)- has been shown to be an effective carrier for a variety of drugs, including anti-cancer agents and antibiotics. 1-Propanamine, 3-(tridecyloxy)- has also been used as a tool for studying protein-ligand interactions, and it has been found to be particularly useful in the study of membrane proteins.
Mécanisme D'action
The mechanism of action of 1-Propanamine, 3-(tridecyloxy)- is not fully understood, but it is thought to involve the formation of stable complexes with proteins and other biomolecules. 1-Propanamine, 3-(tridecyloxy)- has been shown to bind to a variety of proteins, including enzymes, receptors, and transporters. The binding of 1-Propanamine, 3-(tridecyloxy)- to these proteins can alter their function, leading to changes in cellular signaling pathways and other physiological processes.
Effets Biochimiques Et Physiologiques
1-Propanamine, 3-(tridecyloxy)- has a number of interesting biochemical and physiological effects. For example, it has been shown to inhibit the activity of some enzymes, including proteases and kinases. 1-Propanamine, 3-(tridecyloxy)- has also been found to affect the function of ion channels and transporters, leading to changes in the electrical properties of cells. In addition, 1-Propanamine, 3-(tridecyloxy)- has been shown to have anti-inflammatory and antioxidant properties, making it a potentially useful therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Propanamine, 3-(tridecyloxy)- in lab experiments is its ability to selectively bind to specific proteins and other biomolecules. This allows researchers to study the function of these molecules in a controlled environment. However, 1-Propanamine, 3-(tridecyloxy)- can also be difficult to work with, as it is a relatively large and complex molecule. In addition, the synthesis of 1-Propanamine, 3-(tridecyloxy)- can be time-consuming and expensive, which can limit its use in some laboratories.
Orientations Futures
There are many potential future directions for research on 1-Propanamine, 3-(tridecyloxy)-. One area of interest is in the development of new drug delivery systems that use 1-Propanamine, 3-(tridecyloxy)- as a carrier. Another area of research is in the study of the mechanism of action of 1-Propanamine, 3-(tridecyloxy)-, which could lead to the development of new therapeutic agents. Finally, there is a need for further research on the biochemical and physiological effects of 1-Propanamine, 3-(tridecyloxy)-, particularly in the context of its potential use in the treatment of diseases.
Méthodes De Synthèse
The synthesis of 1-Propanamine, 3-(tridecyloxy)- is a multi-step process that involves the reaction of 1-propanamine with tridecanoic acid chloride. The resulting product is then purified using column chromatography to obtain pure 1-Propanamine, 3-(tridecyloxy)-. The synthesis of 1-Propanamine, 3-(tridecyloxy)- is a complex process that requires careful attention to detail, but it has been successfully performed in many laboratories around the world.
Propriétés
Numéro CAS |
14676-61-0 |
|---|---|
Nom du produit |
1-Propanamine, 3-(tridecyloxy)- |
Formule moléculaire |
C16H35NO |
Poids moléculaire |
257.45 g/mol |
Nom IUPAC |
3-tridecoxypropan-1-amine |
InChI |
InChI=1S/C16H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-16-13-14-17/h2-17H2,1H3 |
Clé InChI |
JPNCZSADMGXVPA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCOCCCN |
SMILES canonique |
CCCCCCCCCCCCCOCCCN |
Autres numéros CAS |
68610-26-4 14676-61-0 |
Pictogrammes |
Flammable; Corrosive; Irritant; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




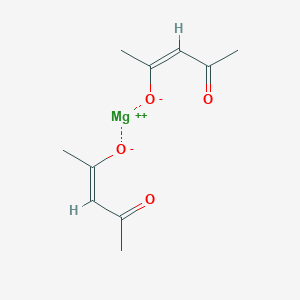
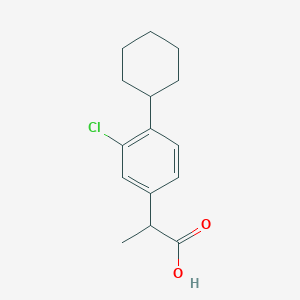
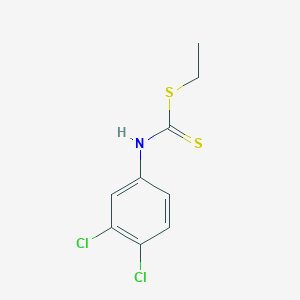
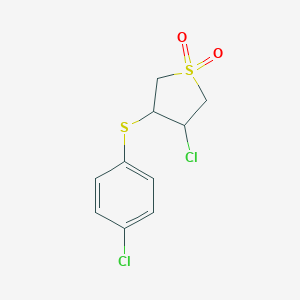
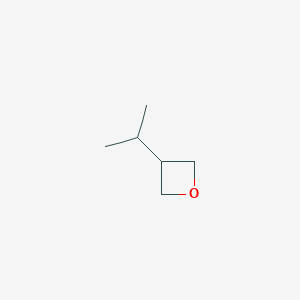
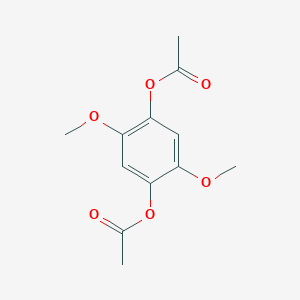
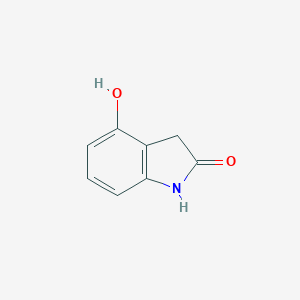
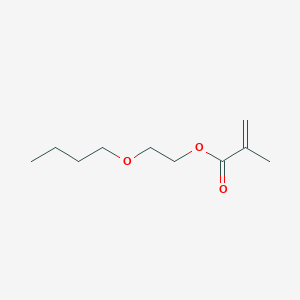
![Bicyclo[2.2.1]heptane, 2-bromo-, (1R,2S,4S)-rel-(9CI)](/img/structure/B81686.png)
![methyl N-[(Z)-pentylideneamino]carbamate](/img/structure/B81687.png)
